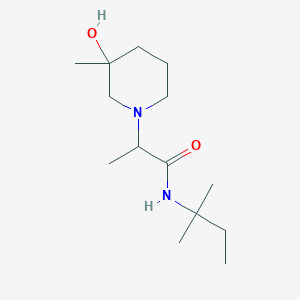
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone, also known as HSMKE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HSMKE is a small molecule with a molecular weight of 309.4 g/mol and a chemical formula of C14H17NO3S.
作用機序
The mechanism of action of 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis. In inflammation, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorders, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of inflammation, and the improvement of cognitive function. 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone in lab experiments is its small molecular size, which allows for easy penetration of cell membranes. 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone is also relatively stable and can be synthesized in large quantities. However, one limitation of using 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone in lab experiments is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.
将来の方向性
There are several future directions for the study of 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its therapeutic potential in other diseases. Additionally, the development of 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone analogs with improved efficacy and reduced toxicity could lead to the development of novel therapeutics.
合成法
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone can be synthesized using a multi-step process that involves the reaction of 3-hydroxythiophenol with morpholine in the presence of a base, followed by the reaction of the resulting product with ethyl chloroacetate. The final step involves the hydrolysis of the ethyl ester to yield 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone. The purity of the synthesized compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In neurological disorder research, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to have neuroprotective effects and can improve cognitive function.
特性
IUPAC Name |
2-(3-hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-10-2-1-3-11(8-10)17-9-12(15)13-4-6-16-7-5-13/h1-3,8,14H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOYRMRIIYRYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)


![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)
![N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide](/img/structure/B6644214.png)
![2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid](/img/structure/B6644234.png)
![5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6644244.png)
![3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B6644247.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine](/img/structure/B6644259.png)
![Methyl 2-[(3-hydroxy-4-iodobenzoyl)-methylamino]acetate](/img/structure/B6644265.png)

![3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide](/img/structure/B6644282.png)